CWHM-12 is a small molecule that acts as a potent antagonist of αV integrins. [] This compound is classified as an RGD-binding integrin antagonist due to its ability to competitively bind to the arginine-glycine-aspartic acid (RGD) motif recognized by these integrins. []
Mechanism of Action
CWHM-12 primarily functions by blocking the interaction between αV integrins and their ligands, effectively preventing their downstream signaling. [] This antagonistic action disrupts various cellular processes, including cell adhesion, migration, proliferation, and extracellular matrix remodeling.
One key mechanism involves the inhibition of transforming growth factor beta (TGF-β) activation. αV integrins are known to activate latent TGF-β, a potent profibrotic cytokine. By blocking this activation, CWHM-12 effectively reduces TGF-β signaling and its downstream effects, including myofibroblast differentiation and extracellular matrix deposition. [, ]
Applications
Liver Fibrosis: CWHM-12 effectively reduced liver fibrosis in mice induced by carbon tetrachloride, demonstrating its potential as a therapeutic agent. [, ] It achieves this by inducing apoptosis in activated hepatic stellate cells, the primary source of myofibroblasts in the liver. []
Lung Fibrosis: In a bleomycin-induced lung fibrosis model, CWHM-12 significantly attenuated fibrosis, highlighting its potential for treating pulmonary fibrosis. []
Kidney Fibrosis: Administration of CWHM-12 improved kidney function and reduced collagen deposition in a murine model of kidney fibrosis induced by aristolochic acid. []
Skeletal Muscle Fibrosis: Research shows that CWHM-12 can reduce fibrosis and improve muscle function in a mouse model of skeletal muscle fibrosis. []
Mycobacterium tuberculosis Infection: Studies indicate that CWHM-12 can reduce disease severity and inflammation in a mouse model of tuberculosis, suggesting its potential as an adjunct therapeutic. []
Fibrotic Encapsulation of Silicone Implants: Preliminary research suggests CWHM-12 may suppress the fibrotic encapsulation of silicone implants by inhibiting TGF-β activation. []
Related Compounds
SB525334
1. Compound Description: SB525334 is a potent and selective inhibitor of activin receptor-like kinase-5 (ALK5), a type I receptor for transforming growth factor-beta (TGF-β) . It has been shown to reverse the expression of genes involved in fibrotic mechanisms in precision-cut liver slices from rats with bile duct ligation .
Nintedanib
1. Compound Description: Nintedanib is a multi-target tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases involved in angiogenesis, cell proliferation, and fibrosis, including platelet-derived growth factor receptors (PDGFRs), fibroblast growth factor receptors (FGFRs), and vascular endothelial growth factor receptors (VEGFRs) . It is clinically approved for the treatment of idiopathic pulmonary fibrosis (IPF) and systemic sclerosis-associated interstitial lung disease (SSc-ILD).
Sorafenib
1. Compound Description: Sorafenib is a multi-kinase inhibitor primarily used for its anti-angiogenic and anti-tumor properties in the treatment of hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC) . It inhibits several kinases involved in tumor growth and progression, including VEGFRs, PDGFRs, and RAF kinases.
1. Compound Description: CWHM-680 is a small-molecule peptidomimetic that, like CWHM-12, potently inhibits a subset of RGD-binding integrins . It has shown efficacy in ameliorating kidney fibrosis in a murine model by reducing collagen deposition and expression of myofibroblast markers .
2. Relevance: CWHM-680 shares a similar mechanism of action with CWHM-12 by targeting RGD-binding integrins . Both compounds are structurally related and demonstrate potent antifibrotic effects, suggesting they target a similar set of integrins involved in the fibrotic cascade.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Debrisoquin hydrobromide, the hydrobromide salt form of dextromethorphan, a synthetic, methylated dextrorotary analogue of levorphanol, a substance related to codeine and a non-opioid derivate of morphine. Dextromethorphan exhibits antitussive activity and is devoid of analgesic or addictive property. This agent crosses the blood-brain-barrier and activates sigma opioid receptors on the cough center in the central nervous system, thereby suppressing the cough reflex.
Xevinapant is an orally available mimetic of the natural second mitochondrial-derived activator of caspases (Smac) and inhibitor of Inhibitor of Apoptosis Proteins (IAPs), with potential immunomodulating, apoptotic-inducing, chemo-radio-sensitizing and antineoplastic activities. Upon oral administration,xevinapant targets and binds to the Smac binding groove on IAPs, including the direct caspase inhibitor X chromosome-linked IAP (XIAP), and the cellular IAPs 1 (c-IAP1) and 2 (c-IAP2). This inhibits the activities of these IAPs and promotes the induction of apoptosis. Additionally, as xevinapant inhibits the activity of IAPs, it may work synergistically with cytotoxic drugs and/or radiation to overcome tumor cell resistance to apoptosis. As IAPs regulate nuclear factor-kappa B (NFkB) signaling pathways, which drives the expression of genes involved in immune and inflammatory responses, xevinapant may enhance anti-tumor immune responses when administered with certain immunomodulating agents, such as immune checkpoint inhibitors. IAPs are overexpressed by many cancer cell types and suppress both intrinsic and extrinsic apoptosis by binding to and inhibiting active caspases via their baculoviral lAP repeat (BIR) domains. They contribute to chemo-radio-resistance of cancer cells to certain cytotoxic agents and radiation, promote tumor cell survival and are associated with poor prognosis in certain types of cancer. SMAC, a pro-apoptotic mitochondrial protein, is an endogenous inhibitor of the IAPs family of cellular proteins. See also: Xevinapant Hydrochloride (is active moiety of).
An adrenergic neuron-blocking drug similar in effects to GUANETHIDINE. It is also noteworthy in being a substrate for a polymorphic cytochrome P-450 enzyme. Persons with certain isoforms of this enzyme are unable to properly metabolize this and many other clinically important drugs. They are commonly referred to as having a debrisoquin 4-hydroxylase polymorphism.
Debromoaplysiatoxin is a toxic agent produced by the blue-green alga Lyngbya majuscula. This alga lives in marine waters and causes seaweed dermatitis. Furthermore, it is a tumor promoter which has an anti-proliferative activity against various cancer cell lines in mice.
Debutyldronedarone is a major circulating active metabolite of dronedarone in humans. Dronedarone is a derivative of amiodarone--a popular antiarrhythmic drug. It was developed to overcome the limiting iodine-associated toxicities of amiodarone.